
3-Fluoro-4-methoxybenzylamine hydrochloride
Vue d'ensemble
Description
3-Fluoro-4-methoxybenzylamine hydrochloride, also known as Fmoc-3-fluoro-4-methoxybenzylamine hydrochloride, is a chemical compound that belongs to the class of amines. It is widely used in the synthesis of peptides and proteins due to its unique properties. It is a fine chemical that can be used as a building block in research, as a reagent in the synthesis of complex compounds, and as a versatile scaffold for the synthesis of natural products .
Molecular Structure Analysis
The molecular formula of this compound is C8H10FNO . The molecular weight is 155.17 g/mol .Applications De Recherche Scientifique
1. Synthesis and Biological Activities
3-Fluoro-4-methoxybenzylamine hydrochloride plays a role in the synthesis of various compounds. For instance, it is involved in the preparation of 3-(o-methoxybenzyl)sydnone and 3-(o-methoxybenzyl)-4-morpholinomethylsydnone, which exhibit significant biological activities such as coronary dilation, platelet aggregation inhibition, local anesthetic effects, and cardiotropic activity (H. Tien et al., 1990).
2. Facilitating Synthesis Methods
It is used in developing simplified synthesis methods for various compounds, enhancing the efficiency of industrial production. For example, its involvement in the one-step synthesis of 3-fluoro-4-methoxybenzaldehyde demonstrates its utility in streamlining synthetic processes (Wang Bao-jie, 2006).
3. Charge Control in Chemical Reactions
In the field of chemistry, this compound contributes to understanding charge control in reactions like the SNAr reaction. It has been used to study the substitution reactions in compounds like 3-fluoro-4-chloronitrobenzene, which is crucial for understanding the dynamics of chemical reactions (M. Cervera et al., 1996).
4. Antimicrobial Activity
Compounds synthesized using this compound have shown potential antimicrobial activity. This is significant in the development of new antimicrobial agents and understanding their mechanisms of action (Hitendra K. Maheta et al., 2012).
5. Anti-Inflammatory Applications
A derivative of 3-Fluoro-4-methoxybenzylamine, namely Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), has been studied for its anti-inflammatory effects. This highlights its potential role in developing new anti-inflammatory therapies (A. O'Rourke et al., 2008).
Safety and Hazards
3-Fluoro-4-methoxybenzylamine hydrochloride is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . It should be stored in a well-ventilated place and kept in a tightly closed container .
Analyse Biochimique
Biochemical Properties
3-Fluoro-4-methoxybenzylamine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it may act as a substrate or inhibitor for enzymes involved in amine metabolism, such as monoamine oxidases. These interactions can alter the activity of these enzymes, leading to changes in the levels of neurotransmitters and other biologically active amines .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by interacting with specific receptors or enzymes, it can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, altering their activity. For instance, it may inhibit the activity of monoamine oxidases, leading to increased levels of neurotransmitters like serotonin and dopamine. This inhibition can result in altered neurotransmission and changes in mood and behavior. Additionally, it may influence gene expression by modulating transcription factors or epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time when exposed to light or air. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. For instance, high doses may result in toxic effects, such as oxidative stress or apoptosis, due to excessive inhibition of critical enzymes or disruption of cellular homeostasis. Threshold effects are often observed, where a specific dosage level triggers a marked change in biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have distinct biological activities. These metabolic transformations can affect the compound’s efficacy and toxicity. Additionally, it may influence metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in the levels of metabolites and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via amino acid transporters and distributed to organelles such as the mitochondria or endoplasmic reticulum. These localization patterns can influence its biological activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin .
Propriétés
IUPAC Name |
(3-fluoro-4-methoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c1-11-8-3-2-6(5-10)4-7(8)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIPBARGYTYLHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247570-27-0 | |
| Record name | (3-fluoro-4-methoxyphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


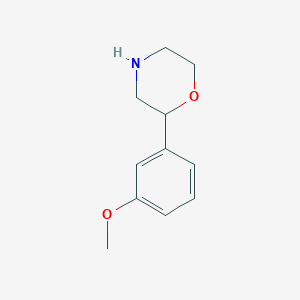
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)
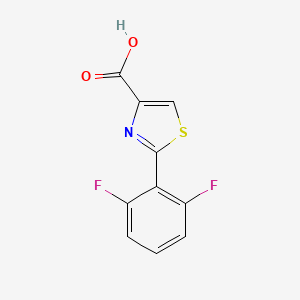
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

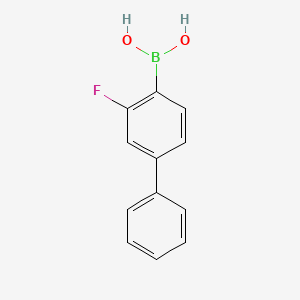
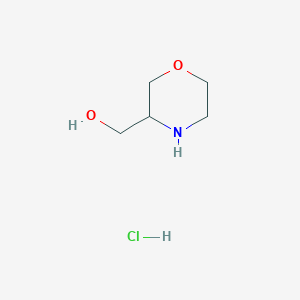
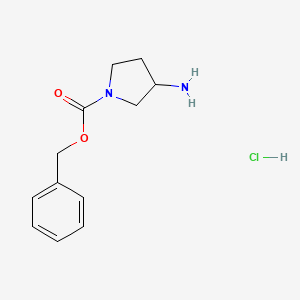
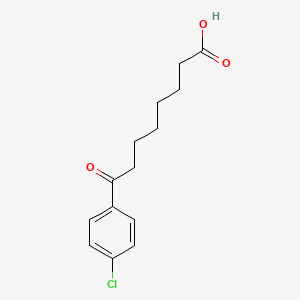
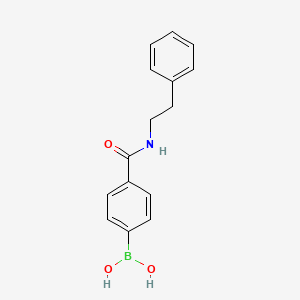
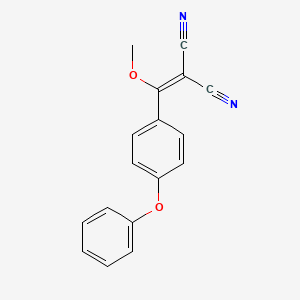
![1-Methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1358629.png)
